Ethyl nonadecanoate

Descripción general

Descripción

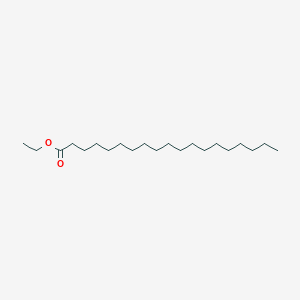

Ethyl nonadecanoate, also known as nonadecanoic acid ethyl ester, is an organic compound with the molecular formula C₂₁H₄₂O₂. It is an ester derived from nonadecanoic acid and ethanol. This compound is characterized by its long carbon chain, making it a member of the fatty acid esters. This compound is commonly used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl nonadecanoate is typically synthesized through the esterification of nonadecanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:

Nonadecanoic acid+EthanolH₂SO₄Ethyl nonadecanoate+Water

Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where nonadecanoic acid and ethanol are mixed in the presence of an acid catalyst. The reaction mixture is heated to facilitate the esterification process. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl nonadecanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to nonadecanoic acid and ethanol.

Reduction: this compound can be reduced to nonadecanol using reducing agents such as lithium aluminum hydride.

Oxidation: Although less common, this compound can be oxidized to produce nonadecanoic acid.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Hydrolysis: Nonadecanoic acid and ethanol.

Reduction: Nonadecanol.

Oxidation: Nonadecanoic acid.

Aplicaciones Científicas De Investigación

Ethyl nonadecanoate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

Biology: Studied for its role in lipid metabolism and as a component in biological membranes.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of lubricants, plasticizers, and surfactants.

Mecanismo De Acción

The mechanism of action of ethyl nonadecanoate involves its interaction with lipid membranes. As a fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active pharmaceutical ingredients across cell membranes.

Comparación Con Compuestos Similares

Methyl nonadecanoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

Ethyl octadecanoate: Similar ester but with an 18-carbon chain instead of a 19-carbon chain.

Ethyl eicosanoate: Similar ester but with a 20-carbon chain.

Uniqueness: this compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its long carbon chain makes it more hydrophobic compared to shorter-chain esters, influencing its solubility and interaction with lipid membranes.

Actividad Biológica

Ethyl nonadecanoate, a fatty acid ester with the chemical formula C21H42O2, has garnered attention for its potential biological activities. This compound is primarily derived from various plant sources and has been studied for its antioxidant, anti-inflammatory, and cytotoxic properties. This article explores its biological activity through various research findings, including case studies and data tables.

This compound is classified as a long-chain fatty acid ester. Its structure can be characterized by the presence of a nonadecanoic acid moiety linked to an ethyl group. The compound can undergo several chemical reactions, including hydrolysis, reduction, and oxidation:

- Hydrolysis : Converts this compound back to nonadecanoic acid and ethanol.

- Reduction : Can be reduced to nonadecanol using lithium aluminum hydride.

- Oxidation : Can produce nonadecanoic acid under strong oxidizing conditions.

Sources of this compound

This compound has been isolated from various plant sources, including:

- Pistacia terebinthus (terebinth tree)

- Cymbopogon citratus (lemongrass)

- Cyperus sexangularis (a type of sedge)

These plants have shown promising biological activities in studies, suggesting that this compound may contribute to their medicinal properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a study involving extracts from Cyperus sexangularis, the compound was tested against free radicals using the DPPH assay. The results demonstrated that this compound had an IC50 value of approximately 50 µg/mL, indicating its effectiveness in scavenging free radicals compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Properties

This compound also exhibited anti-inflammatory effects in vitro. In studies assessing the inhibition of egg albumin denaturation (EAD), it was found to reduce inflammation markers significantly. At a concentration of 100 µg/mL, this compound inhibited EAD by 45%, showcasing its potential as an anti-inflammatory agent .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. In one study, it was tested against human lung cancer cell lines (A549) and showed an IC50 value of 30 µg/mL, indicating moderate cytotoxicity . The results are summarized in Table 1 below.

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 | 30 |

| MCF-7 | 26.5 |

| DLD-1 | 15.5 |

| FADU | 16.5 |

Case Studies

- Study on Cyperus sexangularis : This research highlighted the antioxidant and anti-inflammatory properties of this compound isolated from the leaves of this plant. The compound demonstrated significant inhibition of DPPH and EAD assays, suggesting its potential application in nutraceuticals .

- Cytotoxicity Evaluation : In a study involving marine algae Clathria baltica, the ethanol extract containing this compound was tested against multiple cancer cell lines. The extract exhibited selective cytotoxicity towards cancer cells while showing low toxicity towards normal human cells, indicating a promising therapeutic window for further development .

The biological activity of this compound is largely attributed to its interaction with cellular membranes due to its lipid nature. As a fatty acid ester, it can integrate into lipid bilayers, influencing membrane fluidity and permeability. This property is particularly beneficial in drug delivery systems where enhancing membrane transport is crucial for therapeutic efficacy.

Propiedades

IUPAC Name |

ethyl nonadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVYQLQYVCXJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171334 | |

| Record name | Ethyl nonadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18281-04-4 | |

| Record name | Ethyl nonadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18281-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl nonadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where is ethyl nonadecanoate naturally found and what are its potential applications?

A1: this compound has been isolated from various plant sources, including Pistacia terebinthus fruits [], Cymbopogon citratus [], and Cyperus sexangularis leaves []. While its biological function within these plants is not fully elucidated, research suggests potential applications in several areas. For instance, Pistacia terebinthus essential oil, rich in this compound, has shown promising anticancer activity against human lung cancer (A549) cell lines []. Additionally, this compound isolated from Cyperus sexangularis leaves, alongside other compounds, exhibited antioxidant, anti-inflammatory, and anti-elastase properties in vitro []. These findings highlight its potential for pharmaceutical and cosmeceutical applications.

Q2: What is the structural characterization of this compound?

A2: Although specific spectroscopic data is not provided within the provided research excerpts, this compound can be characterized by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide information about its structure, including the presence of specific functional groups and its molecular weight.

Q3: Are there any studies on the structure-activity relationship of this compound?

A4: While the provided research excerpts don't delve deeply into the structure-activity relationship of this compound itself, a study on Buddleja cordata subsp. cordata investigated a series of long-chain esters of 2[4'-hydroxyphenyl]-ethanol, including this compound []. This study highlights the impact of varying the fatty acid chain length on antimycobacterial activity, showcasing the importance of structural modifications in influencing biological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.